Cas no 622-75-3 (1,4-Phenylenediacetonitrile)

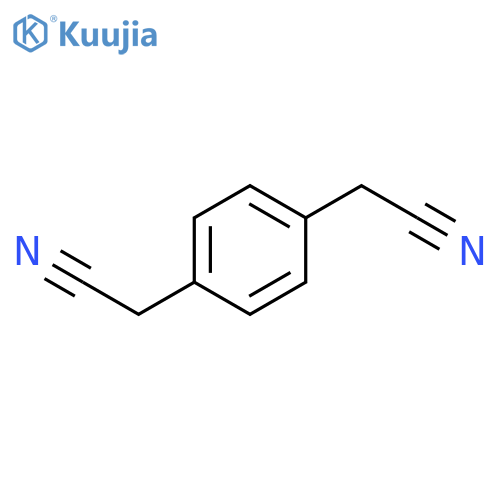

1,4-Phenylenediacetonitrile structure

商品名:1,4-Phenylenediacetonitrile

1,4-Phenylenediacetonitrile 化学的及び物理的性質

名前と識別子

-

- 2,2'-(1,4-Phenylene)diacetonitrile

- 1,4-Bis(cyanomethyl)benzene~p-Phenylenediacetonitrile

- p-Xylylene dicyanide

- 1,4-Phenylenediacetonitrile

- 1,4-Bis(cyanomethyl)benzene

- 2-[4-(cyanomethyl)phenyl]acetonitrile

- P-PHENYLENEDIACETONITRILE

- α,α'-Dicyano-p-xylene

- p-Xylylene Cyanide

- 1,4-Dicyanoxylene

- 1,4-Benzenediacetonitrile

- p-Benzenediacetonitrile

- p-Bis(cyanomethyl)benzene

- p-(Cyanomethyl)benzyl cyanide

- FUQCKESKNZBNOG-UHFFFAOYSA-N

- 2-[4-(cyanomethyl)phenyl]ethanenitrile

- p-xylylenedicyanide

- para-phenylene diaceton

- SCHEMBL2154504

- NSC 513731

- AC-16938

- AKOS004905241

- 9UNC3XG7WL

- 14-Phenylenediacetonitrile

- AM20040883

- UNII-9UNC3XG7WL

- 622-75-3

- DTXSID7060758

- NSC513731

- NSC-513731

- NS00034991

- W-105023

- AC9624

- CS-W021467

- MFCD00001923

- para-phenylene diacetonitrile

- AS-14850

- FT-0656280

- X0061

- A24728

- InChI=1/C10H8N2/c11-7-5-9-1-2-10(4-3-9)6-8-12/h1-4H,5-6H

- 1,4-Phenylenediacetonitrile, 99%

- SY050098

- AI3-28790

- EINECS 210-751-8

- YSWG303

- alpha,alpha'-Dicyano-p-xylene

- DTXCID9043273

- 210-751-8

-

- MDL: MFCD00001923

- インチ: 1S/C10H8N2/c11-7-5-9-1-2-10(4-3-9)6-8-12/h1-4H,5-6H2

- InChIKey: FUQCKESKNZBNOG-UHFFFAOYSA-N

- ほほえんだ: N#CC([H])([H])C1C([H])=C([H])C(C([H])([H])C#N)=C([H])C=1[H]

- BRN: 1866157

計算された属性

- せいみつぶんしりょう: 156.06900

- どういたいしつりょう: 156.068748264g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 12

- 回転可能化学結合数: 2

- 複雑さ: 193

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.2

- ひょうめんでんか: 0

- 互変異性体の数: 何もない

- トポロジー分子極性表面積: 47.6

じっけんとくせい

- 色と性状: 淡黄色粉末

- 密度みつど: 1.1566 (rough estimate)

- ゆうかいてん: 96.0 to 99.0 deg-C

- ふってん: 334°C at 760 mmHg

- フラッシュポイント: 163.6±16.2 °C

- 屈折率: 1.6057 (estimate)

- すいようせい: Insoluble in water.

- PSA: 47.58000

- LogP: 1.81876

- FEMA: 3695

- ようかいせい: 水に溶けない。

1,4-Phenylenediacetonitrile セキュリティ情報

-

記号:

- ヒント:あぶない

- シグナルワード:Warning

- 危害声明: H301+H311+H331-H315-H319

- 警告文: P261-P264-P270-P271-P280-P301+P310+P330-P302+P352+P312+P361+P364-P304+P340+P311-P305+P351+P338+P337+P313-P403+P233-P405-P501

- 危険物輸送番号:3276

- WGKドイツ:3

- 危険カテゴリコード: 20/21/22-36/37/38

- セキュリティの説明: S26-S37/39-S24/25-S22

-

危険物標識:

- 危険レベル:6.1

- リスク用語:R20/21/22

- 危険レベル:6.1

- 包装等級:III

- 包装カテゴリ:III

- 包装グループ:III

- セキュリティ用語:6.1

- ちょぞうじょうけん:Sealed in dry,Room Temperature

- TSCA:Yes

1,4-Phenylenediacetonitrile 税関データ

- 税関コード:2926909090

- 税関データ:

中国税関コード:

2926909090概要:

2926909090他のニトリル基化合物。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:6.5% 一般関税:30.0%

申告要素:

製品名, 成分含有量、

要約:

HS:29269090その他ニトリル機能化合物付加価値税:17.0%税金還付率:9.0%監督管理条件:なし最恵国関税:6.5% General tariff:30.0%

1,4-Phenylenediacetonitrile 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | X0061-5G |

p-Xylylene Dicyanide |

622-75-3 | >98.0%(GC) | 5g |

¥315.00 | 2024-04-16 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | X0061-5g |

1,4-Phenylenediacetonitrile |

622-75-3 | 98.0%(GC) | 5g |

¥640.0 | 2022-06-10 | |

| eNovation Chemicals LLC | D915362-25g |

1,4-Phenylenediacetonitrile |

622-75-3 | 97% | 25g |

$145 | 2023-08-31 | |

| Ambeed | A242895-5g |

2,2'-(1,4-Phenylene)diacetonitrile |

622-75-3 | 97% | 5g |

$20.0 | 2024-05-28 | |

| abcr | AB172650-5 g |

1,4-Phenylenediacetonitrile, 95%; . |

622-75-3 | 95% | 5 g |

€62.40 | 2023-07-20 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | PZ103-5g |

1,4-Phenylenediacetonitrile |

622-75-3 | 98% | 5g |

¥169.0 | 2022-06-10 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | PZ103-100g |

1,4-Phenylenediacetonitrile |

622-75-3 | 98% | 100g |

¥1871.0 | 2022-06-10 | |

| abcr | AB172650-25 g |

1,4-Phenylenediacetonitrile, 95%; . |

622-75-3 | 95% | 25 g |

€131.00 | 2023-07-20 | |

| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | X0061-25G |

p-Xylylene Dicyanide |

622-75-3 | >98.0%(GC) | 25g |

¥890.00 | 2024-04-16 | |

| Ambeed | A242895-10g |

2,2'-(1,4-Phenylene)diacetonitrile |

622-75-3 | 97% | 10g |

$33.0 | 2024-05-28 |

1,4-Phenylenediacetonitrile 関連文献

-

Yabo Wei,Weiben Chen,Xiaoyu Zhao,Sanyuan Ding,Sheng Han,Long Chen Polym. Chem. 2016 7 3983

-

Hongbo Lu,Shanna Zhang,Aixiang Ding,Miao Yuan,Guiyu Zhang,Wei Xu,Guobing Zhang,Xianghua Wang,Longzhen Qiu,Jiaxiang Yang New J. Chem. 2014 38 3429

-

M. G. Monika Bai,H. Vignesh Babu,V. Lakshmi,M. Rajeswara Rao Mater. Chem. Front. 2021 5 2506

-

Wei Huang,Fansheng Tang,Bo Li,Jianhua Su,He Tian J. Mater. Chem. C 2014 2 1141

-

N. K. Ramya,C. Femina,Suganya Suresh,Divya S. Mohanakumari,Retheesh Krishnan,Reji Thomas New J. Chem. 2022 46 1339

622-75-3 (1,4-Phenylenediacetonitrile) 関連製品

- 2947-60-6((3-Methylphenyl)acetonitrile)

- 51632-28-1(4-Ethylphenylacetonitrile)

- 4395-87-3(4-Isopropylphenylacetonitrile)

- 3288-99-1(2-[4-(tert-Butyl)phenyl]ethanenitrile)

- 626-22-2(1,3-Phenylenediacetonitrile)

- 7498-57-9(2-(2-naphthyl)acetonitrile)

- 39101-54-7(3,5-Dimethylphenylacetonitrile)

- 2947-61-7(p-Methylbenzyl cyanide)

- 120511-74-2(5-Methyl-1,3-benzenediacetonitrile)

- 486452-75-9(methyl 4-{6,7-dimethoxy-2-(4-methoxybenzoyl)-1,2,3,4-tetrahydroisoquinolin-1-ylmethoxy}benzoate)

推奨される供給者

Suzhou Senfeida Chemical Co., Ltd

(CAS:622-75-3)1,4-Phenylenediacetonitrile

清らかである:99.9%

はかる:200kg

価格 ($):問い合わせ

Amadis Chemical Company Limited

(CAS:622-75-3)1,4-Phenylenediacetonitrile

清らかである:99%/99%

はかる:100g/500g

価格 ($):201.0/703.0